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molecular formula C15H21F3N2 B8389548 3-(3-(Piperidin-1-yl)propyl)-5-(trifluoromethyl)benzenamine

3-(3-(Piperidin-1-yl)propyl)-5-(trifluoromethyl)benzenamine

Cat. No. B8389548
M. Wt: 286.34 g/mol
InChI Key: BXISCJGCLLJAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642624B2

Procedure details

3-(1-Methylpiperidin-4-yl)-5-trifluoromethyl-phenylamine was prepared from N-[3-(1-methylpiperidin-4-yl)-5-trifluoromethyl-phenyl]-acetamide similar to the procedure described in the preparation of 3-(3-piperidin-1-yl-propyl)-5-trifluoromethyl-phenylamine.
Name
N-[3-(1-methylpiperidin-4-yl)-5-trifluoromethyl-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:9]=[C:10]([NH:18]C(=O)C)[CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=2)[CH2:4][CH2:3]1.N1(CCCC2C=C(N)C=C(C(F)(F)F)C=2)CCCCC1>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[CH:9]=[C:10]([NH2:18])[CH:11]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:13]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
N-[3-(1-methylpiperidin-4-yl)-5-trifluoromethyl-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)C=1C=C(C=C(C1)C(F)(F)F)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCC=1C=C(C=C(C1)C(F)(F)F)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)C=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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